molecular formula C20H21ClN4O3S B2377739 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215368-22-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2377739
CAS RN: 1215368-22-1
M. Wt: 432.92
InChI Key: ZSSXIFJMYRPINL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a propyl group, a methoxy group, a methylbenzothiazole group, and a furan-2-carboxamide group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring containing two nitrogen atoms, which could participate in hydrogen bonding and other interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it more polar, while the methoxy group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis process and molecular structure of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were explored in a study emphasizing the intricate steps involved in creating similar complex molecules (Richter et al., 2023).

Biological Activities

  • Research on related compounds, like 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives, showed leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines, indicating potential therapeutic applications (Kuramoto et al., 2008).

Chemical Properties and Reactivity

  • A study on the synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, provided insights into the chemical behavior and potential modifications of these complex molecules (Aleksandrov & El’chaninov, 2017).

Pharmacological Potential

  • The pharmacological potential of structurally related compounds, such as 1H-imidazol-1-yl-substituted benzo[b]furan derivatives, was explored in a study highlighting their inhibitory effects on certain enzymes, suggesting possible medical applications (Cross et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce side effects .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S.ClH/c1-14-6-7-15(26-2)17-18(14)28-20(22-17)24(19(25)16-5-3-12-27-16)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSXIFJMYRPINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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